(2'S,3'R)-Cabazitaxel
説明
The (2’S,3’R)-Cabazitaxel is a molecule with specific stereochemistry. The (2’S,3’R) notation refers to the configuration of the chiral carbon atoms in the molecule according to the Cahn–Ingold–Prelog priority rules .
Molecular Structure Analysis
The (2’S,3’R) notation indicates the stereochemistry of the molecule. The ‘R’ and ‘S’ configurations are determined by the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis
Again, while specific reactions involving (2’S,3’R)-Cabazitaxel were not found, there are general reactions involving similar compounds. For instance, a kinetic resolution of racemic tertiary allylic alcohols was achieved through an intramolecular allylic substitution reaction .科学的研究の応用
1. Pharmacokinetics and Metabolism
Cabazitaxel is a novel taxane with distinct pharmacokinetic properties. It is metabolized extensively in the liver, with fecal excretion being the primary route for elimination. Approximately 76% of the administered dose of cabazitaxel is recovered in feces within two weeks, and about 3.7% is excreted in urine within one week. Metabolic profiling indicated that the main metabolites are mono-O-demethyl or di-O-demethyl derivatives on the taxane ring, along with hydroxyl or cyclized derivatives on the lateral chain. These findings suggest an extensive hepatic metabolism and biliary excretion of cabazitaxel in humans (Ridoux et al., 2015).
2. Antitumor Efficacy
Cabazitaxel exhibits antitumor efficacy in a broad spectrum of murine and human tumor models, including melanoma, colon, mammary, pancreas, prostate, lung, gastric, head and neck, and kidney cancers. Notably, cabazitaxel is active in tumors poorly sensitive or resistant to docetaxel, a related taxane. This antitumor activity is attributed to cabazitaxel's ability to stabilize microtubules and induce cell death, making it effective even in tumors that have developed resistance to other chemotherapeutic agents (Vrignaud et al., 2013).
3. Combination Therapies and Sequential Treatments
Cabazitaxel retains activity in various treatment sequences and combinations. For instance, it remains active in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed after treatment with docetaxel and novel androgen receptor pathway-targeted therapies. Moreover, cabazitaxel's activity is not cross-resistant with androgen receptor pathway inhibitors, providing a viable treatment option in patients who have failed other therapies (Nakouzi et al., 2015).
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32+,33-,34+,35-,37-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQGVNUXMIRLCK-DVBUQMQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2'S,3'R)-Cabazitaxel |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。